

Spectroscopic Analysis of 2-Coumaranone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Coumaranone

Cat. No.: B042568

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-coumaranone** (also known as 2(3H)-benzofuranone), a bicyclic heteroaromatic compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of **2-coumaranone** is heavily reliant on the interpretation of its spectroscopic data. The following sections present a detailed analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra, with quantitative data summarized in structured tables for clarity and comparative ease.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2-coumaranone**, typically recorded in deuterated chloroform (CDCl_3), reveals characteristic signals for the aromatic and aliphatic protons. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, while the aliphatic protons of the five-membered ring appear as a singlet.

Table 1: ^1H NMR Spectroscopic Data for **2-Coumaranone** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.33 - 7.27	m	2H	Ar-H
7.15 - 7.08	m	2H	Ar-H
3.73	s	2H	-CH ₂ -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of **2-coumaranone**. The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon of the lactone ring.

Table 2: ¹³C NMR Spectroscopic Data for **2-Coumaranone** in CDCl₃

Chemical Shift (δ) ppm	Assignment
175.8	C=O (Carbonyl)
155.0	Ar-C (Quaternary)
130.2	Ar-CH
128.8	Ar-CH
124.7	Ar-CH
122.2	Ar-C (Quaternary)
112.8	Ar-CH
35.5	-CH ₂ -

Note: Peak assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of **2-coumaranone** highlights the presence of key functional groups, most notably the carbonyl group of the lactone ring and the aromatic C-H and C=C bonds. The spectrum is typically acquired using a KBr pellet or as a thin film.

Table 3: Key IR Absorption Bands for **2-Coumaranone**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3050 - 3000	Medium	C-H stretch	Aromatic
2925	Medium	C-H stretch	Aliphatic (-CH ₂ -)
1820 - 1800	Strong	C=O stretch	γ-Lactone
1615, 1470	Medium-Strong	C=C stretch	Aromatic Ring
1280	Strong	C-O stretch	Ester
750	Strong	C-H bend	Ortho-disubstituted aromatic

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-coumaranone** provides information about its molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular ion peak is typically observed at m/z 134.

Table 4: Major Fragments in the EI-Mass Spectrum of **2-Coumaranone**[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
134	High	[M] ⁺ (Molecular Ion)
106	Moderate	[M - CO] ⁺
78	Moderate	[C ₆ H ₆] ⁺ (Benzene)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of **2-coumaranone** for ¹H NMR or 50-100 mg for ¹³C NMR.
[\[2\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.[\[3\]](#)
- If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[\[4\]](#)

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Temperature: 298 K.
- ¹H NMR:
 - Pulse Angle: 30-45°.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ¹³C NMR (Proton Decoupled):
 - Spectral Width: 0-220 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Thoroughly clean and dry an agate mortar and pestle.
- Weigh approximately 1-2 mg of **2-coumaranone** and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).^[5]
- Grind the **2-coumaranone** to a fine powder in the mortar.
- Add the KBr to the mortar and gently mix with the sample to ensure homogeneous distribution.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.^[6]

Data Acquisition:

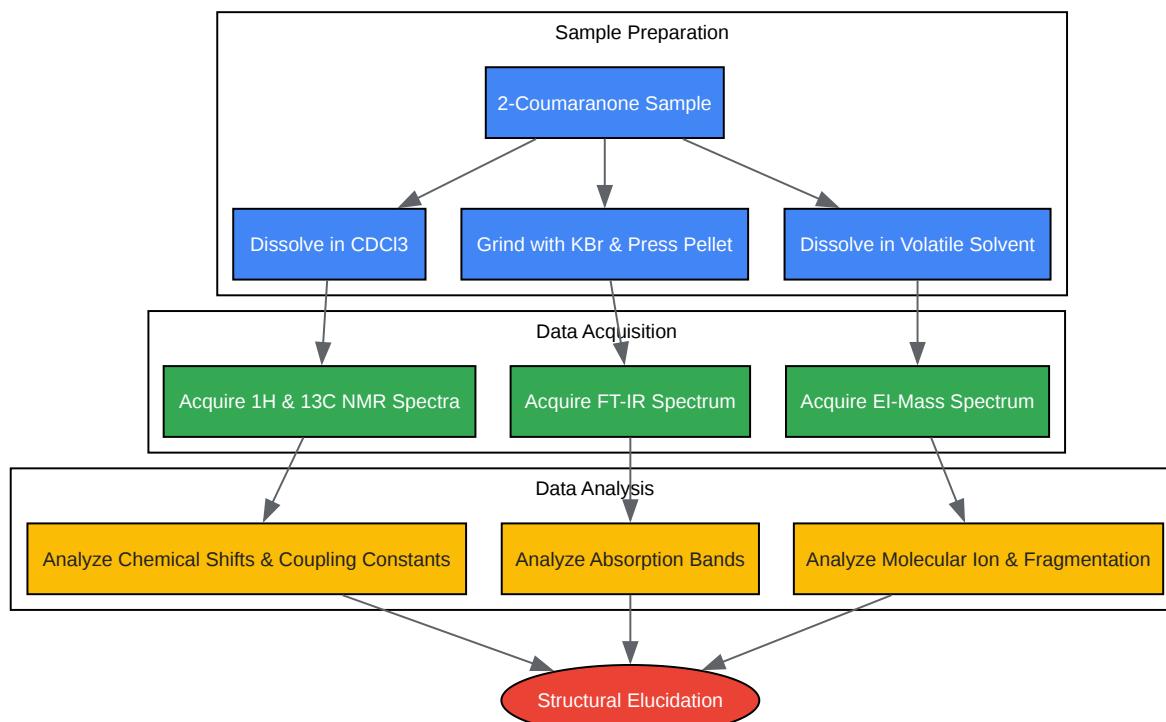
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- Dissolve a small amount of **2-coumaranone** in a volatile organic solvent (e.g., methanol or dichloromethane).

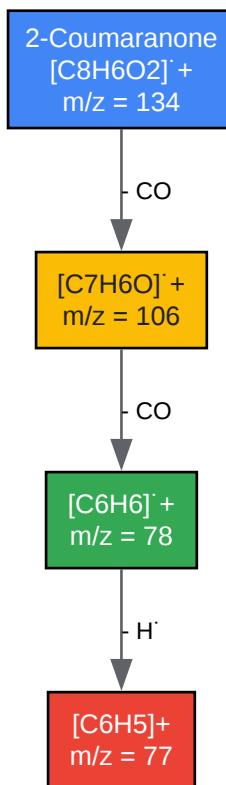
- Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).


Instrument Parameters (Typical):

- Ionization Mode: Electron Ionization (EI).[\[7\]](#)
- Electron Energy: 70 eV.[\[8\]](#)[\[9\]](#)
- Ion Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Scan Range: m/z 40-400.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and fragmentation pathways.


Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-coumaranone**.

Mass Spectrometry Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for **2-coumaranone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-COUMARANONE(553-86-6) 1H NMR [m.chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. shimadzu.com [shimadzu.com]
- 6. scienceijsar.com [scienceijsar.com]

- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Coumaranone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042568#2-coumaranone-spectroscopic-data-nmr-ir-ms-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com